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Compound of Interest

Compound Name: Vamicamide
CAS No.: 132373-81-0
Cat. No.: B1683804
Get Quote
. J

Document ID: AN-VAM-2026-03 Status: Investigational Use Only (Research Grade) Target
Audience: Clinical Pharmacologists, Trial Directors, Bioanalytical Scientists

Executive Summary
Vamicamide (FK-176) is a potent, competitive muscarinic acetylcholine receptor (MAChR)

antagonist with high selectivity for the urinary bladder (

). Developed to treat urinary frequency and incontinence, it reached New Drug Application
(NDA) status in Japan before development ceased.

This guide provides a standardized protocol for the investigational administration of
Vamicamide in clinical research settings. It bridges pre-clinical safety data with a Phase Ib/lla
clinical workflow, including precise dosing strategies, safety monitoring for anticholinergic
burden, and a validated LC-MS/MS bioanalytical method for plasma quantification.

Compound Profile & Mechanism of Action
Chemical Identity
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IUPAC Name: (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide

Molecular Formula:

Molecular Weight: 297.4 g/mol

Solubility: Soluble in methanol, ethanol; sparingly soluble in water.

Mechanism of Action (MOA)

Vamicamide functions as a competitive antagonist at post-ganglionic muscarinic receptors.
While it binds to M1-M5 subtypes, its therapeutic index relies on a higher affinity for M3
receptors on the detrusor muscle (mediating contraction) relative to M2 receptors in the cardiac
atria.

Key Differentiator: Unlike non-selective agents (e.g., oxybutynin), Vamicamide demonstrates a
wider safety margin between bladder selectivity and cardiovascular effects (tachycardia) in pre-
clinical models.

Pathway Visualization

The following diagram illustrates the competitive antagonism of Vamicamide at the neuro-
effector junction of the bladder.
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Caption: Vamicamide competitively blocks ACh binding at M3 receptors, preventing the IP3-
mediated calcium cascade required for detrusor contraction.

Pre-Clinical to Clinical Translation

To establish a safe starting dose for human trials, we utilize the Human Equivalent Dose (HED)
derived from the No Observed Adverse Effect Level (NOAEL) in dogs, the most sensitive

species for anticholinergic cardiotoxicity.

Dose Extrapolation Logic
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e Dog Efficacy Dose: 0.32 mg/kg (Significant increase in bladder capacity).
e Dog Toxicity Threshold:

10 mg/kg (Tachycardia onset).

o Conversion Factor: Dog (
) to Human (
).

[1]

Calculation for Efficacy:

For a 60 kg human:

Calculation for Safety Ceiling (1/10th of Toxicity):

Safety Factor (10x): Max limit

Conclusion: The recommended clinical dose range for investigation is 10 mg to 30 mg,
administered once daily (QD).

Clinical Protocol: Phase Ib/lla Administration

Objective: Evaluate the safety, tolerability, and pharmacodynamics (bladder capacity) of
Vamicamide in patients with Overactive Bladder (OAB).

Study Design Workflow
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Caption: Randomized, double-blind, placebo-controlled dose-ranging design.

Inclusion & Exclusion Criteria

Category Criteria Rationale
Inclusion Age 20-75 years Adult metabolic profile.
OAB Symptoms > 3 months Chronic condition stability.

Quantifiable baseline
8 micturitions/24h pathology.

Exclusion QTc interval > 450 ms

Risk of torsades de pointes

(class effect).

Anticholinergic exacerbation

Glaucoma (Narrow Angle) )
risk.[2]

o Prevention of metabolic
CYP3A4 Inhibitors _
accumulation.

Dosing & Administration

o Formulation: Encapsulated powder (lactose filler) or matched placebo.
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e Timing: Administer orally at 08:00 AM with 240 mL water. Fasting is not required but
recommended for PK consistency.

o Missed Dose: If < 12 hours, take immediately. If > 12 hours, skip to next scheduled dose.

Safety Monitoring Parameters

o Cardiovascular: 12-lead ECG at Baseline, Day 1 (Peak

~2h), and Day 14.

o Stop Rule: Increase in HR > 15 bpm or QTc > 500 ms.
» Anticholinergic Burden: Salivary flow rate (Saxon test) and visual accommodation test.
» Urological: Post-Void Residual (PVR) volume via ultrasound.

o Stop Rule: PVR > 200 mL (Urinary retention risk).

Bioanalytical Protocol (LC-MS/MS)

Purpose: Quantification of Vamicamide in human plasma for Pharmacokinetic (PK) analysis.
Sample Preparation (Protein Precipitation)
e Aliquot: Transfer 50

L of patient plasma to a 1.5 mL Eppendorf tube.

e Internal Standard (IS): Add 10

L of Oxybutynin-d10 (100 ng/mL) as a structural analog IS.

e Precipitation: Add 150

L of ice-cold Acetonitrile (ACN). Vortex for 30s.

e Separation: Centrifuge at 14,000 rpm for 10 min at 4°C.

e Transfer: Move 100
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L of supernatant to an autosampler vial.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

m).

Mobile Phase A: 0.1% Formic Acid in Water.[3][4]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 min.

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM Mode)

) Precursor lon Product lon Collision
Analyte Polarity
(m/z) (m/z) Energy (eV)
Vamicamide Positive (+) 298.2 118.1 25
Oxybutynin-d10 Positive (+) 368.3 142.1 28

Note: The transition 298.2

118.1 corresponds to the cleavage of the amide bond, a characteristic fragment for this
structure.

Data Management & Statistical Analysis
Pharmacokinetic Endpoints

Calculate the following using non-compartmental analysis (NCA):

e : Maximum plasma concentration.

: Time to reach
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: Area under the curve (exposure).

: Elimination half-life.[5]

Efficacy Analysis

Primary Endpoint: Change in mean number of micturitions per 24h from Baseline to Day 14.

Statistical Test: ANCOVA (Analysis of Covariance) with baseline value as a covariate.

Power: A sample size of N=40 per arm provides 80% power to detect a reduction of 2
micturitions/day (
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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